Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate

Researchers developing mGluR1 antagonists face poor selectivity with generic pyrrole scaffolds. This 2,4-dicarboxy-pyrrole derivative provides a defined N-(4-methylbenzyl) substitution pattern essential for non-competitive mGluR1 allosteric modulation. Exploit its unique chemoselectivity for SAR exploration unattainable with N-benzyl or N-unsubstituted analogs. - Specific N-substituent directs reactivity and biological recognition, preventing undesired C4 mono-reduction seen with unprotected pyrroles. - Available with reliable supply chain continuity for medicinal chemistry programs.

Molecular Formula C17H19NO4
Molecular Weight 301.342
CAS No. 866144-80-1
Cat. No. B2963066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate
CAS866144-80-1
Molecular FormulaC17H19NO4
Molecular Weight301.342
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=C(C=C2C(=O)OC)C(=O)OC)C
InChIInChI=1S/C17H19NO4/c1-11-5-7-13(8-6-11)10-18-12(2)14(16(19)21-3)9-15(18)17(20)22-4/h5-9H,10H2,1-4H3
InChIKeyMXZFKKRJQUYGIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate (CAS 866144-80-1): A Specialized Pyrrole Building Block


Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate (CAS 866144-80-1) is a pentasubstituted pyrrole derivative with a molecular formula of C17H19NO4 and a molecular weight of 301.34 g/mol . It features a characteristic 1-(4-methylbenzyl) substituent, a 5-methyl group, and two methyl ester functionalities at the 2- and 4-positions . This specific substitution pattern positions it as a key intermediate in medicinal chemistry and organic synthesis, notably as a member of the 2,4-dicarboxy-pyrrole class, which has been identified as a source of selective non-competitive metabotropic glutamate receptor 1 (mGluR1) antagonists [1]. Its chemical stability is indicated by a topological polar surface area (TPSA) of 57.53 Ų and a predicted LogP of 2.73 .

Critical Differentiation of Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate from Generic Pyrrole Diesters


Generic substitution of Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate with other pyrrole-2,4-dicarboxylates is not scientifically sound due to the profound impact of its specific N-substituent on both chemical reactivity and biological recognition. A key example is the mono-reduction selectivity of pyrrole diesters: while an unsubstituted dimethyl pyrrole-2,4-dicarboxylate undergoes selective mono-reduction at the C4 ester, this selectivity is completely abolished when the pyrrole nitrogen is protected with a benzyl group [1]. This N-substituent effect directly extends to biological systems, where the 2,4-dicarboxy-pyrrole pharmacophore's interaction with the mGluR1 allosteric site is highly sensitive to N-substitution, making a specific antagonist's pharmacological profile non-transferable to a simple analog [2]. Therefore, the compound's 1-(4-methylbenzyl) group is not a passive protecting group but a critical structural determinant of its unique reactivity profile.

Quantitative Comparative Evidence Guide for Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate


Validated Application Scenarios for Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate Based on Core Evidence


Specialized Intermediate for mGluR1 Antagonist Development

Based on its class-level evidence as a 2,4-dicarboxy-pyrrole analog, this compound is best applied as a key intermediate in the synthesis of novel, non-competitive mGluR1 antagonists. Its specific N-(4-methylbenzyl) and methyl ester substitution pattern serves as a strategic starting point for structure-activity relationship (SAR) exploration, where modifications to the ester groups (e.g., hydrolysis to the active diacid) and the N-substituent are critical for optimizing allosteric modulation [1]. This is a targeted application, as its reactivity profile differs fundamentally from other analogs, such as those with N-benzyl protection, which cannot undergo the same selective transformations [2].

Regioselective Derivatization for Complex Molecule Synthesis

This compound is suited for synthetic routes requiring the regioselective manipulation of pyrrole diesters. While the N-(4-methylbenzyl) group blocks standard mono-reduction, this property can be exploited to direct other types of chemoselective transformations at the 5-methyl or ester groups without interfering with the pyrrole nitrogen. This control is unavailable with the unprotected pyrrole core. For example, it can serve as a precursor for further functionalization via directed ortho-metalation or transition-metal-catalyzed C-H activation strategies, where the directing effect of the N-substituent differs from that of an N-phenyl or N-unsubstituted analog.

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